Methyl 2-ethoxy-4-methylbenzoate
Description
Methyl 2-ethoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a methyl group (-CH₃) at the 4-position, and a methyl ester (-COOCH₃) at the 1-position. For instance, the ethyl analog has a molecular formula of C₁₂H₁₆O₃, a molecular weight of 208.25 g/mol, and a boiling point of 300.3±22.0°C . The methyl variant would differ in ester group size, likely resulting in a lower molecular weight (~194.19 g/mol for C₁₁H₁₄O₃) and altered physicochemical behavior.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-ethoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-7-8(2)5-6-9(10)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
SCKCCAUISHPZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 2-ethoxy-4-methylbenzoate with structurally related esters:

Key Observations :
- Ester Group Influence : Replacing the ethyl ester (e.g., in Ethyl 2-ethoxy-4-methylbenzoate) with a methyl group reduces molecular weight and may lower boiling point due to decreased van der Waals interactions.
- Substituent Effects : The ethoxy group at the 2-position enhances steric hindrance and lipophilicity compared to methoxy or hydroxyl substituents (e.g., in Ethyl 2-methoxybenzoate or methyl salicylate) .
Analytical Characterization
While data specific to this compound are scarce, analytical methods for similar compounds include:
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-ethoxy-4-methylbenzoate, and what critical parameters influence reaction yields?
- Methodological Answer: this compound can be synthesized via Fischer esterification, starting from 2-ethoxy-4-methylbenzoic acid and methanol under acidic catalysis (e.g., concentrated H₂SO₄). Key parameters include reaction temperature (60–80°C), stoichiometric excess of methanol, and reaction time (6–12 hours). Competing side reactions, such as transesterification or acid-catalyzed decomposition, can be minimized by controlling moisture levels and avoiding prolonged heating. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?
- Methodological Answer:
- ¹H NMR : Confirm the presence of the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and methyl ester (δ 3.8–3.9 ppm).
- ¹³C NMR : Identify the ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm).
- IR Spectroscopy : Look for ester C=O stretching (~1720 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Verify the molecular ion peak ([M]⁺ at m/z 208) and fragmentation patterns consistent with the ester backbone. Cross-reference with databases for validation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in a cool, dry place away from oxidizing agents.
- In case of spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. Challenges include resolving disorder in the ethoxy group or methyl substituents. High-resolution data (≤ 0.8 Å) and iterative refinement cycles with restraints for thermal parameters improve accuracy. Validation tools like PLATON or CCDC Mercury ensure geometric consistency .
Q. What strategies minimize side reactions during synthesis, particularly competing esterification or transesterification?
- Methodological Answer:
- Use anhydrous methanol and molecular sieves to suppress transesterification.
- Monitor reaction progress via TLC to terminate before byproduct formation.
- Employ selective catalysts (e.g., p-toluenesulfonic acid) over Brønsted acids to reduce side reactions.
- Optimize stoichiometry (1:5 molar ratio of acid to alcohol) to drive esterification completion .
Q. How do computational approaches elucidate electronic and steric effects of substituents in this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. Steric maps from molecular dynamics simulations highlight hindrance around the ethoxy group, influencing nucleophilic attack susceptibility. Solvent effects (e.g., dielectric constant of ethanol) are incorporated via Polarizable Continuum Models (PCM) .
Q. What analytical techniques characterize synthesis byproducts, and how are they quantified?
- Methodological Answer:
- GC-MS : Detect volatile byproducts (e.g., unreacted alcohol or acid) with capillary columns (DB-5MS).
- HPLC : Quantify non-volatile impurities (e.g., diesters) using a C18 column and UV detection (λ = 254 nm).
- NMR DOSY : Differentiate byproducts based on diffusion coefficients in deuterated solvents. Calibration curves with internal standards enable precise quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

